![molecular formula C9H7ClN2 B025331 4-(4-chlorophenyl)-1H-pyrazole CAS No. 111016-47-8](/img/structure/B25331.png)
4-(4-chlorophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-chlorophenyl)-1H-pyrazole derivatives involves regioselective cyclocondensation reactions, often employing ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under conditions that favor the formation of the pyrazole ring. These reactions are known for their high regioselectivity and can be efficiently conducted under ultrasound irradiation, significantly reducing reaction times (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-(4-chlorophenyl)-1H-pyrazole derivatives is often stabilized by intramolecular hydrogen bonding, which contributes to the compound's stability and influences its reactivity. Crystallographic analyses reveal that these compounds can exhibit diverse conformational arrangements due to the presence of substituents, which affect the overall molecular geometry and the orientation of the rings (Shahani et al., 2010).
Chemical Reactions and Properties
4-(4-Chlorophenyl)-1H-pyrazole and its derivatives participate in various chemical reactions, including condensation and cycloaddition, contributing to the synthesis of complex molecular structures. These reactions are pivotal in creating compounds with potential biological activity, such as antitumor agents. The reactivity of these pyrazole derivatives is influenced by their electronic and structural features, enabling the design of molecules with desired properties (Rostom, 2010).
Physical Properties Analysis
The physical properties of 4-(4-chlorophenyl)-1H-pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are determined by the compound's molecular structure and intermolecular interactions within the crystal lattice. Studies employing X-ray crystallography and spectroscopic methods provide valuable insights into the compound's physical characteristics and how they relate to its chemical behavior (Aydın et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-(4-chlorophenyl)-1H-pyrazole, including acidity, basicity, and reactivity towards various reagents, are influenced by the pyrazole ring and the chlorophenyl substituent. These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications. Computational studies, such as density functional theory (DFT) calculations, provide insights into the compound's electronic structure, helping predict its reactivity and interactions with other molecules (Viji et al., 2020).
Scientific Research Applications
Antimicrobial and Anticancer Activity
4-(4-chlorophenyl)-1H-pyrazole derivatives have been studied for their potential in medical applications, particularly in the development of antimicrobial and anticancer agents. A series of novel pyrazole derivatives, including compounds with 4-(4-chlorophenyl)-1H-pyrazole structures, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds exhibited significant in vitro antimicrobial activity against a range of pathogens and showed higher anticancer activity compared to the reference drug doxorubicin in some cases, indicating their potential as leads in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of 4-(4-chlorophenyl)-1H-pyrazole derivatives have been a subject of research to understand their physical and chemical properties. For instance, the analysis of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one provided insights into its molecular conformation, hydrogen bonding, and layer formation in the crystal structure, contributing to the understanding of its stability and reactivity (Shahani et al., 2010).
Computational Design for Kinase Inhibition
Computational design and synthesis of 4-(4-chlorophenyl)-1H-pyrazole derivatives have been explored for their potential to inhibit protein kinases, which are key targets in cancer therapy. The rational design of these compounds involves modifications to the pyrazole scaffold to optimize their inhibitory activity, showcasing the role of computational chemistry in drug discovery (Singh et al., 2009).
Antimicrobial Potential and Molecular Docking Analysis
The antimicrobial potential of 4-(4-chlorophenyl)-1H-pyrazole derivatives has been further demonstrated through molecular docking studies, which predict their interactions with microbial enzymes and receptors. These studies help in identifying key structural features necessary for antimicrobial activity and can guide the optimization of these compounds for better efficacy (Sivakumar et al., 2020).
properties
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGLRLRMAVGXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403154 | |
Record name | 4-(4-chlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1H-pyrazole | |
CAS RN |
111016-47-8 | |
Record name | 4-(4-chlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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